L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine: is a complex peptide compound It is characterized by the presence of multiple diaminomethylidene groups attached to the L-ornithine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the stepwise addition of diaminomethylidene groups to the L-ornithine residues. The process begins with the protection of the amino and carboxyl groups of L-ornithine, followed by the introduction of the diaminomethylidene groups using reagents such as cyanamide or guanidine derivatives under controlled conditions. The final step involves the deprotection of the amino and carboxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The diaminomethylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the peptide backbone.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted peptides with various functional
Properties
CAS No. |
647375-75-5 |
---|---|
Molecular Formula |
C29H58N18O7 |
Molecular Weight |
770.9 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C29H58N18O7/c30-15(9-10-20(31)48)21(49)44-16(5-1-11-40-26(32)33)22(50)45-17(6-2-12-41-27(34)35)23(51)46-18(7-3-13-42-28(36)37)24(52)47-19(25(53)54)8-4-14-43-29(38)39/h15-19H,1-14,30H2,(H2,31,48)(H,44,49)(H,45,50)(H,46,51)(H,47,52)(H,53,54)(H4,32,33,40)(H4,34,35,41)(H4,36,37,42)(H4,38,39,43)/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
UACBNNMSWLVKPB-VMXHOPILSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)N)CN=C(N)N |
Origin of Product |
United States |
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